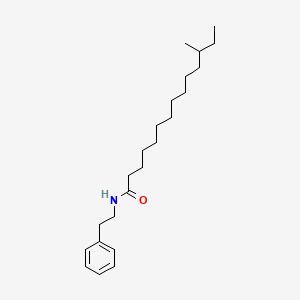
12-Methyl-N-(2-phenylethyl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyl-N-(2-phenylethyl)tetradecanamide: is a synthetic organic compound belonging to the class of fatty amides. It is characterized by a long aliphatic chain with a phenylethyl group attached to the nitrogen atom of the amide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-N-(2-phenylethyl)tetradecanamide typically involves the reaction of 12-methyl-tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methyl-N-(2-phenylethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 12-Methyl-N-(2-phenylethyl)tetradecanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may act as a ligand for certain receptors or enzymes, influencing cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and other specialty chemicals. Its unique structure imparts desirable properties to these products .
Mécanisme D'action
The mechanism of action of 12-Methyl-N-(2-phenylethyl)tetradecanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(2-Phenylethyl)tetradecanamide: Similar structure but lacks the methyl group at the 12th position.
13-Methyl-N-(2-phenylethyl)tetradecanamide: Similar structure with the methyl group at the 13th position.
Uniqueness: 12-Methyl-N-(2-phenylethyl)tetradecanamide is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties and interactions with molecular targets compared to its analogs .
Propriétés
Numéro CAS |
921607-15-0 |
|---|---|
Formule moléculaire |
C23H39NO |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
12-methyl-N-(2-phenylethyl)tetradecanamide |
InChI |
InChI=1S/C23H39NO/c1-3-21(2)15-11-8-6-4-5-7-9-14-18-23(25)24-20-19-22-16-12-10-13-17-22/h10,12-13,16-17,21H,3-9,11,14-15,18-20H2,1-2H3,(H,24,25) |
Clé InChI |
GFBDYGFAWCEYFL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
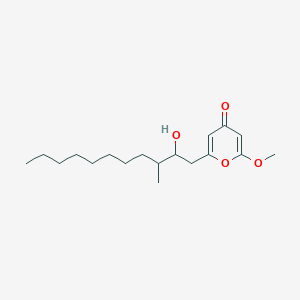

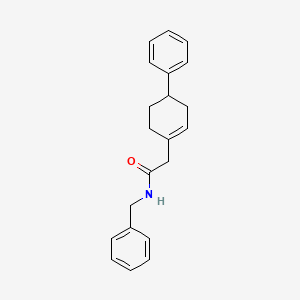
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
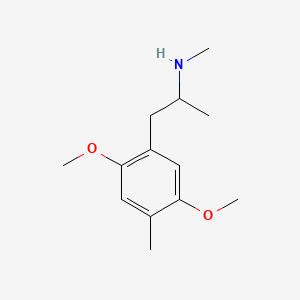
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
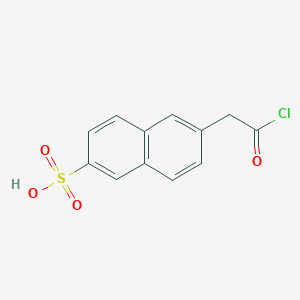
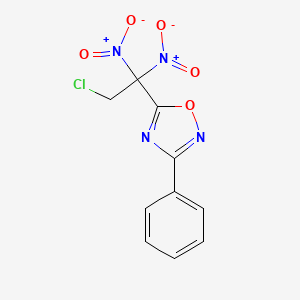
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
